molecular formula C21H17N3O3S B2979440 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1421531-31-8

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2979440
CAS No.: 1421531-31-8
M. Wt: 391.45
InChI Key: VOTPOVZUUIDXBG-UHFFFAOYSA-N
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Description

The compound "(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone" is a heterocyclic hybrid molecule featuring:

  • A 4-methylbenzo[d]thiazole core, a bicyclic aromatic system known for its electron-rich properties and bioactivity.
  • An azetidine (four-membered nitrogen-containing ring) linked via an ether bridge to the thiazole moiety.
  • A 5-phenylisoxazole group connected to the azetidine through a methanone (carbonyl) group.

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-6-5-9-18-19(13)22-21(28-18)26-15-11-24(12-15)20(25)16-10-17(27-23-16)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPOVZUUIDXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Structural Characteristics

The compound features several significant structural components:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.
  • Thiazole Moiety : Often associated with pharmacological properties, enhancing the compound's interaction with biological targets.
  • Isoxazole Group : A five-membered ring contributing to the compound's unique reactivity and potential therapeutic effects.

The molecular formula of this compound is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, indicating a complex structure with multiple functional groups that may influence its biological activity .

Research indicates that the primary target of this compound may be Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4. The interaction with BRD4 suggests potential applications in regulating gene expression and influencing various biochemical pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorSignificant inhibition of tumor growth
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialVarying effects against bacteria and fungi

Case Studies

  • Antitumor Efficacy Study :
    A study evaluated the antitumor efficacy of a related thiazole derivative, demonstrating a dose-dependent inhibition of cancer cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Inflammation Model :
    In a murine model of inflammation, compounds similar to this compound exhibited significant reductions in pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s structural uniqueness lies in its combination of benzo[d]thiazole , azetidine , and isoxazole moieties. Below is a comparative analysis with two closely related compounds from the literature:

Compound A : Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate ()
  • Structure : Contains a triazole-thiadiazole hybrid with ester and phenyl substituents.
  • Synthesis: Formed via reaction of thiohydrazonate intermediates with ethyl 2-chloroacetate derivatives in ethanolic triethylamine .
Compound B : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()
  • Structure : Combines benzothiazole with a pyrazoline ring and methoxy-phenyl substituents.
  • Synthesis: Synthesized via hydrazine condensation with an enone derivative in ethanol .
  • Bioactivity : Exhibits antitumor and antidepressant activities, attributed to the pyrazoline and benzothiazole moieties .

Comparative Data Table

Attribute Target Compound Compound A Compound B
Core Heterocycles Benzo[d]thiazole, azetidine, isoxazole Triazole, thiadiazole Benzo[d]thiazole, pyrazoline
Key Substituents 4-Methyl, phenyl, methanone Phenyl, ethyl ester 4-Methoxyphenyl, methyl
Molecular Weight (Da)* ~421.5 (calculated) ~470.6 (reported) ~389.4 (reported)
Synthetic Route Likely involves etherification and cycloaddition Condensation and cyclization Hydrazine-enone condensation
Bioactivity (Theoretical) Unknown (predicted: kinase inhibition) Unreported Antitumor, antidepressant
Solubility Moderate (lipophilic phenyl vs. polar azetidine) Low (ester groups may enhance polarity) Low (methoxy enhances solubility slightly)

*Calculated for the target compound using standard atomic masses.

Mechanistic and Functional Insights

  • Azetidine vs. Larger Rings : The azetidine in the target compound introduces ring strain , which may enhance reactivity or conformational rigidity compared to five-membered rings (e.g., pyrazoline in Compound B) .
  • Oxygen vs. Sulfur Linkages : The ether bridge in the target compound may confer improved metabolic stability compared to sulfur-containing analogues (e.g., thiadiazole in Compound A) .
  • Isoxazole vs.

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